molecular formula C17H19N3O2S B2372834 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034487-66-4

2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2372834
CAS No.: 2034487-66-4
M. Wt: 329.42
InChI Key: SJZFODOXJAFHNO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine moiety, which is fused to a benzenesulfonamide structure. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core, followed by its functionalization with a benzenesulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and overall reactivity.

    Benzenesulfonamides: These compounds have a similar sulfonamide group but lack the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.

Uniqueness: 2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its combined structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-9-12(2)14(4)17(13(11)3)23(21,22)19-15-6-8-20-16(10-15)5-7-18-20/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZFODOXJAFHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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